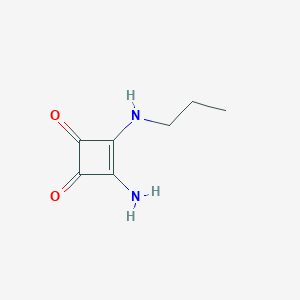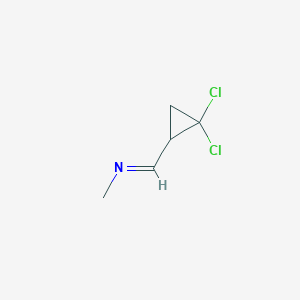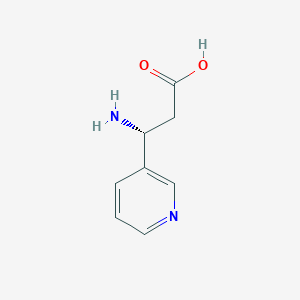
匹可莫司钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of Picomonosulfate sodium is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of Picomonosulfate sodium is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .科学研究应用
分析化学
匹可莫司钠: 在分析化学中被用于定量分析化合物。它在高效液相色谱 (HPLC) 中发挥着至关重要的作用,有助于分离和鉴定化合物。 这在制药行业尤其重要,因为精确测量药物成分和杂质至关重要 .
医学
在医学领域,匹可莫司钠以匹可硫酸钠的名称被用作泻药。 它用于短期缓解便秘,并在结肠镜检查等医疗程序之前清洁肠道 . 它的有效性和安全性使其成为胃肠道治疗中的一种宝贵工具。
环境科学
匹可莫司钠: 在环境科学中也有应用,特别是在污染物修复方面。它参与纳米材料的合成,这些材料可以去除环境中的有毒金属和有机化合物。 这些进步对环境保护工作做出了重大贡献 .
储能
在储能领域,匹可莫司钠促进了钠基储能电池的开发。 这些包括钠离子电池和电容器,由于其成本效益和类似的功率能力,它们正成为锂离子电池的潜在替代品 .
材料科学
匹可莫司钠: 在材料科学中也很重要,它被用于制造生物材料。磺化分子,包括匹可莫司钠,被用来增强水凝胶、支架和纳米粒子的性能。 这些材料在再生医学、药物递送和组织工程中都有应用 .
工业过程
最后,在工业过程中,匹可莫司钠是各种化学品合成的组成部分。 例如,它参与索尔维法,该方法生产碳酸钠和碳酸氢钠,这些是玻璃制造、清洁产品和其他应用中必不可少的化学品 .
作用机制
Target of Action
Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .
Mode of Action
Picomonosulfate sodium works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .
Biochemical Pathways
It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.
Pharmacokinetics
It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .
Result of Action
The primary result of Picomonosulfate sodium’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .
Action Environment
The action of Picomonosulfate sodium can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .
安全和危害
属性
| { "Design of Synthesis Pathway": "The synthesis pathway of Picomonosulfate sodium involves the reaction between Picric acid and Sodium bisulfate.", "Starting Materials": [ "Picric acid", "Sodium bisulfate" ], "Reaction": [ "Step 1: Dissolve 1 mole of Picric acid in water.", "Step 2: Add 1 mole of Sodium bisulfate to the solution.", "Step 3: Heat the mixture at 80-90°C for 2-3 hours.", "Step 4: Cool the mixture to room temperature.", "Step 5: Filter the precipitated Picomonosulfate sodium.", "Step 6: Wash the product with water and dry it in a desiccator." ] } | |
CAS 编号 |
32500-19-9 |
分子式 |
C18H14NNaO5S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 |
InChI 键 |
JHXGMACYSBECRB-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |
同义词 |
4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
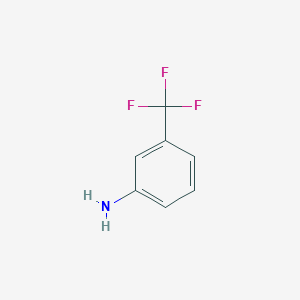
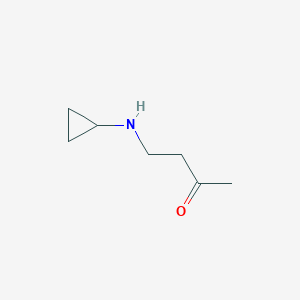

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
